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Introduction
β-Lactamases are a major family of enzymes that confer bacterial resistance to β-lactam

antibiotics. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the

antibiotic ineffective. The kinetic analysis of β-lactamase activity is crucial for understanding

resistance mechanisms and for the development of novel β-lactamase inhibitors. PADAC
(Pyridinium-2-azo-p-dimethylaniline chromophore) is a chromogenic cephalosporin substrate

that undergoes a distinct color change upon hydrolysis by β-lactamase, making it a useful tool

for spectrophotometric analysis of enzyme kinetics. Cleavage of the β-lactam ring in PADAC
results in a color shift from a violet color to yellow, which can be monitored over time to

determine the rate of the enzymatic reaction. This application note provides a detailed protocol

for the kinetic analysis of β-lactamase using PADAC, along with representative data and

visualizations to guide researchers in their studies. It is important to note that while PADAC has

been historically used, it is reportedly no longer commercially available, however, the principles

and protocols outlined here are applicable to other chromogenic cephalosporin substrates like

nitrocefin and CENTA.

Principle of the Assay
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The kinetic analysis of β-lactamase using PADAC is based on the principles of Michaelis-

Menten kinetics. The rate of the enzymatic reaction is measured by monitoring the change in

absorbance as PADAC is hydrolyzed. By measuring the initial reaction velocities at various

substrate concentrations, the key kinetic parameters—the Michaelis constant (Km) and the

maximum velocity (Vmax)—can be determined. Km represents the substrate concentration at

which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for the

substrate. Vmax is the maximum rate of the reaction when the enzyme is saturated with the

substrate. From these values, the catalytic efficiency (kcat/Km) of the enzyme can be

calculated, providing a measure of its overall catalytic power.

Data Presentation
The following table summarizes representative kinetic parameters for different β-lactamases

with various chromogenic cephalosporin substrates. This data illustrates the typical range of

values that can be obtained from a kinetic analysis. Note that the specific values will vary

depending on the enzyme, substrate, and experimental conditions.

β-
Lactamas
e

Substrate Km (µM)
Vmax
(µmol/min
/mg)

kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Referenc
e

TEM-1 Nitrocefin 48 1.2 830 1.7 x 10⁷ [1]

AmpC Nitrocefin 30 0.8 550 1.8 x 10⁷ [1]

SHV-1 CENTA 110 - 1200 1.1 x 10⁷ [2]

OXA-10 CENTA 50 - 300 6.0 x 10⁶ [2]

Note: Data presented are representative and sourced from literature. "-" indicates data not

provided in the source.

Experimental Protocols
Reagent Preparation
1. Assay Buffer:

Prepare a 50 mM sodium phosphate buffer, pH 7.0.
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Dissolve the appropriate amount of sodium phosphate monobasic and dibasic in distilled

water to achieve the desired concentration and pH.

Filter the buffer through a 0.22 µm filter. Store at 4°C.

2. PADAC Stock Solution:

Prepare a 10 mM stock solution of PADAC in dimethyl sulfoxide (DMSO).

Note: Due to the reported lack of commercial availability of PADAC, a suitable chromogenic

cephalosporin like nitrocefin or CENTA can be used as a substitute. For nitrocefin, a stock

solution is typically prepared in DMSO. For CENTA, it is soluble in aqueous buffers.

Store the stock solution at -20°C, protected from light.

3. β-Lactamase Solution:

Prepare a stock solution of the purified β-lactamase enzyme in the assay buffer.

The final concentration of the enzyme in the assay will need to be optimized based on its

activity. A starting point is typically in the nanomolar range.

Store the enzyme solution on ice during the experiment and at -80°C for long-term storage.

Spectrophotometric Assay for Michaelis-Menten
Kinetics

Instrument Setup:

Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance change for

the hydrolyzed product of the chromogenic substrate. For PADAC hydrolysis, the color

change is from violet to yellow, and the reaction can be monitored by the decrease in

absorbance at a wavelength around 570 nm. For nitrocefin, the hydrolysis product has a

maximum absorbance at 486 nm.

Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 25°C or

37°C).
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Assay Procedure:

Prepare a series of dilutions of the PADAC stock solution in the assay buffer to achieve a

range of final substrate concentrations in the assay cuvette. The concentrations should

typically span from 0.1 x Km to 10 x Km. If the Km is unknown, a broad range of

concentrations (e.g., 1 µM to 200 µM) should be tested.

In a 1 mL cuvette, add the assay buffer and the desired volume of the PADAC working

solution.

Initiate the reaction by adding a small volume of the β-lactamase solution to the cuvette

and mix quickly by gentle inversion.

Immediately start recording the change in absorbance over time (e.g., every 10 seconds

for 1-5 minutes). The initial linear portion of the curve represents the initial velocity (v₀).

Data Analysis:

Calculate the initial velocity (v₀) for each substrate concentration from the slope of the

linear phase of the absorbance versus time plot. The velocity is typically expressed in units

of absorbance change per minute (ΔA/min).

Convert the velocity from ΔA/min to µmol/min using the Beer-Lambert law (A = εcl), where

ε is the molar extinction coefficient of the product, c is the concentration, and l is the path

length of the cuvette (typically 1 cm). The change in molar extinction coefficient (Δε) upon

hydrolysis is required for this calculation.

Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g.,

GraphPad Prism, Origin) to determine the values of Km and Vmax.

Alternatively, the data can be linearized using a Lineweaver-Burk plot (1/v₀ vs 1/[S]) or a

Hanes-Woolf plot ([S]/v₀ vs [S]).
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1219318?utm_src=pdf-body
https://www.benchchem.com/product/b1219318?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow

Reagent Preparation

Spectrophotometric Assay

Data Analysis

Prepare Assay Buffer,
PADAC Stock Solution,

and β-Lactamase Solution

Set up Spectrophotometer
(Wavelength, Temperature)

Prepare Reaction Mixtures
(Varying PADAC Concentrations)

Add β-Lactamase
to Initiate Reaction

Record Absorbance Change
over Time

Calculate Initial Velocities (v₀)

Plot v₀ vs. [S]

Fit to Michaelis-Menten Equation

Determine Km and Vmax

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1219318?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Experimental workflow for the kinetic analysis of β-lactamase using PADAC.

Reaction Mechanism
Caption: Hydrolysis of PADAC by β-lactamase.

Disclaimer: The provided protocols and data are for informational and research purposes only.

Researchers should validate and optimize these methods for their specific experimental

conditions. The chemical structure of PADAC is complex and a simplified representation is

used in the diagram for illustrative purposes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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